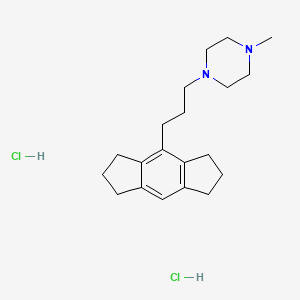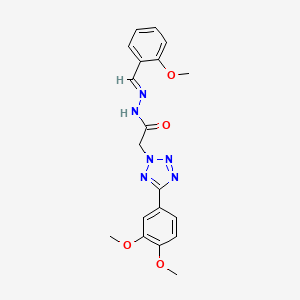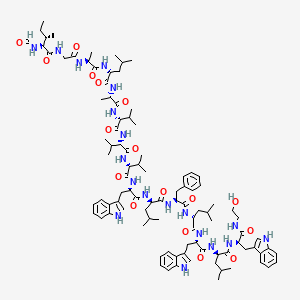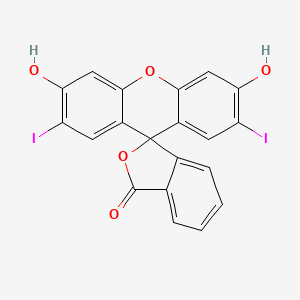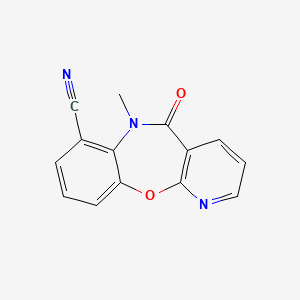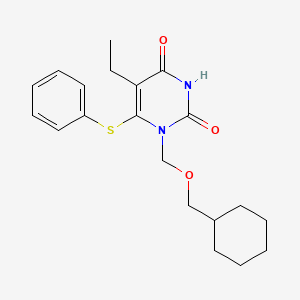
6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione, commonly referred to as 1-cyHexMeOMe-6PhS-5Et U, is a complex organic compound with the molecular formula C20H26N2O3S . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a phenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves multiple steps. The process typically starts with the preparation of the cyclohexylmethoxy group, which is then attached to a methyl group. This intermediate is further reacted with ethyl and phenylsulfanyl groups under controlled conditions to form the final compound .
Industrial Production Methods
In industrial settings, the production of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar structure but with a thioxo group instead of a dione.
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dihydroxy-pyrimidine: Similar structure but with dihydroxy groups instead of a dione.
Uniqueness
1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
136160-42-4 |
|---|---|
Molecular Formula |
C20H26N2O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(cyclohexylmethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,21,23,24) |
InChI Key |
BKDVQCXEGMDPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2CCCCC2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



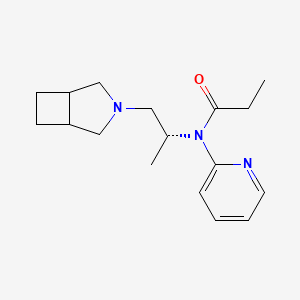
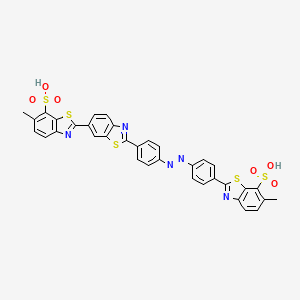
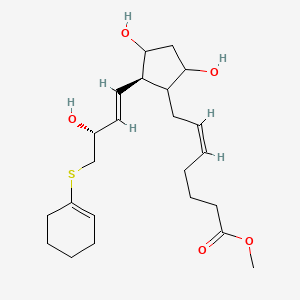
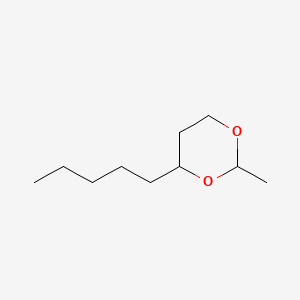
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
